3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.089 g/mol . This compound features a pyrazole ring substituted with bromine and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
Related compounds have been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission .
Biochemical Pathways
Inhibition of acetylcholinesterase, as seen with related compounds, can affect cholinergic signaling pathways .
Result of Action
Related compounds have been shown to cause changes in behavior and body movement due to their impact on acetylcholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the bromination of 3,5-dimethylpyrazole followed by a reaction with propanoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFWFGESPQEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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